![molecular formula C8H4F3NOS B13670024 6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
6-(Trifluoromethoxy)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)benzo[d]isothiazole is a chemical compound with the molecular formula C8H4F3NOS. It is a member of the isothiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzo[d]isothiazole ring, making it a unique and valuable molecule in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)benzo[d]isothiazole typically involves the reaction of trifluoromethoxy-substituted aromatic compounds with sulfur and nitrogen sources. One common method includes the cyclization of 2-(trifluoromethoxy)aniline with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydride (NaH) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated isothiazole derivatives.
Substitution: Various substituted benzo[d]isothiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)benzo[d]isothiazole involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethoxy)benzo[d]thiazole: Similar structure but with a sulfur atom in place of the nitrogen in the isothiazole ring.
2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole, used in neuroprotective research.
Uniqueness
6-(Trifluoromethoxy)benzo[d]isothiazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .
Eigenschaften
Molekularformel |
C8H4F3NOS |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
4-(trifluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-2-1-3-7-5(6)4-12-14-7/h1-4H |
InChI-Schlüssel |
WNYIROBBKKQWIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NSC2=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


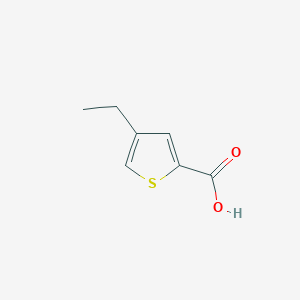
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
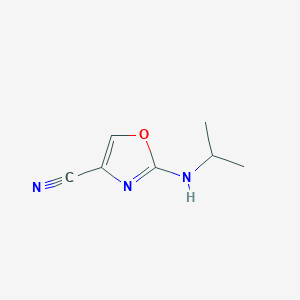

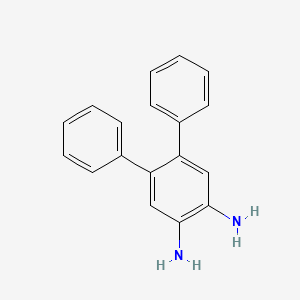

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)

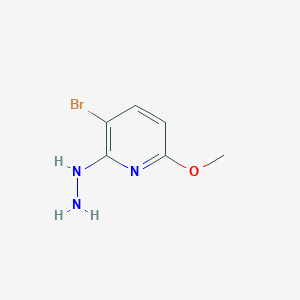
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
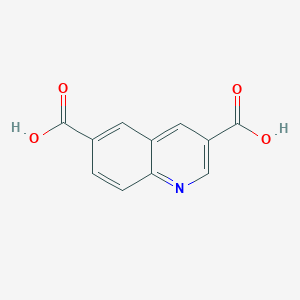

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

